
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1823364-49-3. It has a linear formula of C4H8CLF2N . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H7F2N.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H . This code represents the compound’s molecular structure. The compound has a molecular weight of 143.56 . Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 143.56 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Fluorinated Compounds in Drug Research
Fluorinated compounds, such as 5-fluorouracil, play a crucial role in cancer treatment. The incorporation of fluorine atoms into organic molecules can significantly alter the drug's metabolic stability, increase its lipophilicity, and improve its ability to penetrate cellular membranes. This modification can lead to enhanced drug efficacy and reduced toxicity, which is vital for chemotherapy agents.
5-Fluorouracil and Dihydropyrimidine Dehydrogenase (DPD) Activity
The metabolism of fluoropyrimidines like 5-FU is critically influenced by the activity of dihydropyrimidine dehydrogenase (DPD). Studies have shown that genetic polymorphisms in the DPYD gene, encoding for DPD, can lead to severe toxicity in patients treated with 5-FU due to reduced enzyme activity and subsequent drug accumulation (van Kuilenburg et al., 2003). This highlights the importance of genetic screening and personalized medicine in the use of fluoropyrimidine-based therapies.
Pharmacogenetics and Fluoropyrimidine Toxicity
Further research into pharmacogenetic markers has identified several genetic variants that predict toxicity to fluoropyrimidine therapy. These findings suggest that dose adjustments based on genetic profiling could mitigate the risk of adverse drug reactions, enhancing treatment safety and efficacy (Loganayagam et al., 2013).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-3-(fluoromethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGMGCZDLJDSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CF)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)
![4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide](/img/structure/B2683702.png)
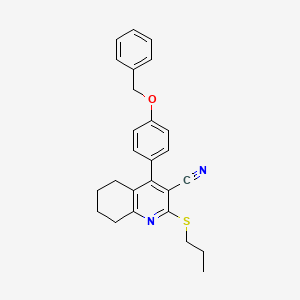
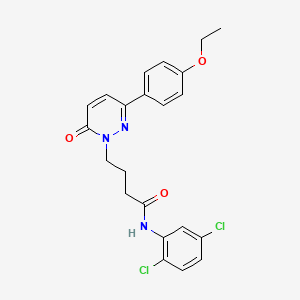
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2683707.png)
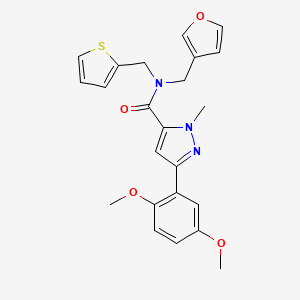
![10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2683712.png)
![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)
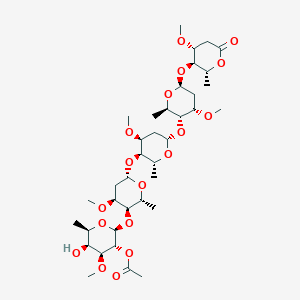
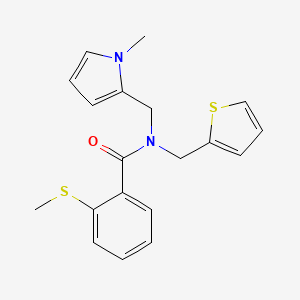
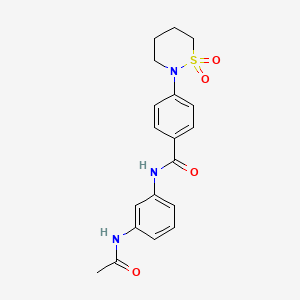
![4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)
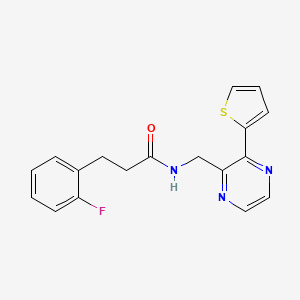
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)
